

Spectroscopic Profile of 2,3-Difluoro-4-iodoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-difluoro-4-iodoaniline**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. The methodologies described herein are based on standard protocols for the analysis of halogenated anilines.

Chemical Structure and Properties

- IUPAC Name: **2,3-Difluoro-4-iodoaniline**
- Molecular Formula: C₆H₄F₂IN
- Molecular Weight: 255.00 g/mol
- Monoisotopic Mass: 254.93565 Da[[1](#)]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is inferred from spectral databases and analysis of similar halogenated aniline compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.1 - 7.3	m	-	Aromatic-H
~ 6.7 - 6.9	m	-	Aromatic-H
~ 4.0 (broad s)	s	-	-NH ₂

Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 150 - 155 (d)	C-F
~ 145 - 150 (d)	C-F
~ 135 - 140	C-NH ₂
~ 120 - 125	C-H
~ 115 - 120	C-H
~ 85 - 90	C-I

Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode
3400 - 3300	N-H Stretching (asymmetric & symmetric)
1600 - 1620	N-H Bending
1500 - 1580	C=C Aromatic Ring Stretching
1200 - 1300	C-N Stretching
1000 - 1100	C-F Stretching
500 - 600	C-I Stretching

Table 4: Mass Spectrometry Data

m/z	Interpretation
255	$[M]^+$ (Molecular Ion)
128	$[M-I]^+$
101	$[M-I-HCN]^+$

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented. These are standard procedures for the analysis of halogenated anilines.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3-difluoro-4-iodoaniline** in 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 s.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum should be collected and subtracted from the sample spectrum.

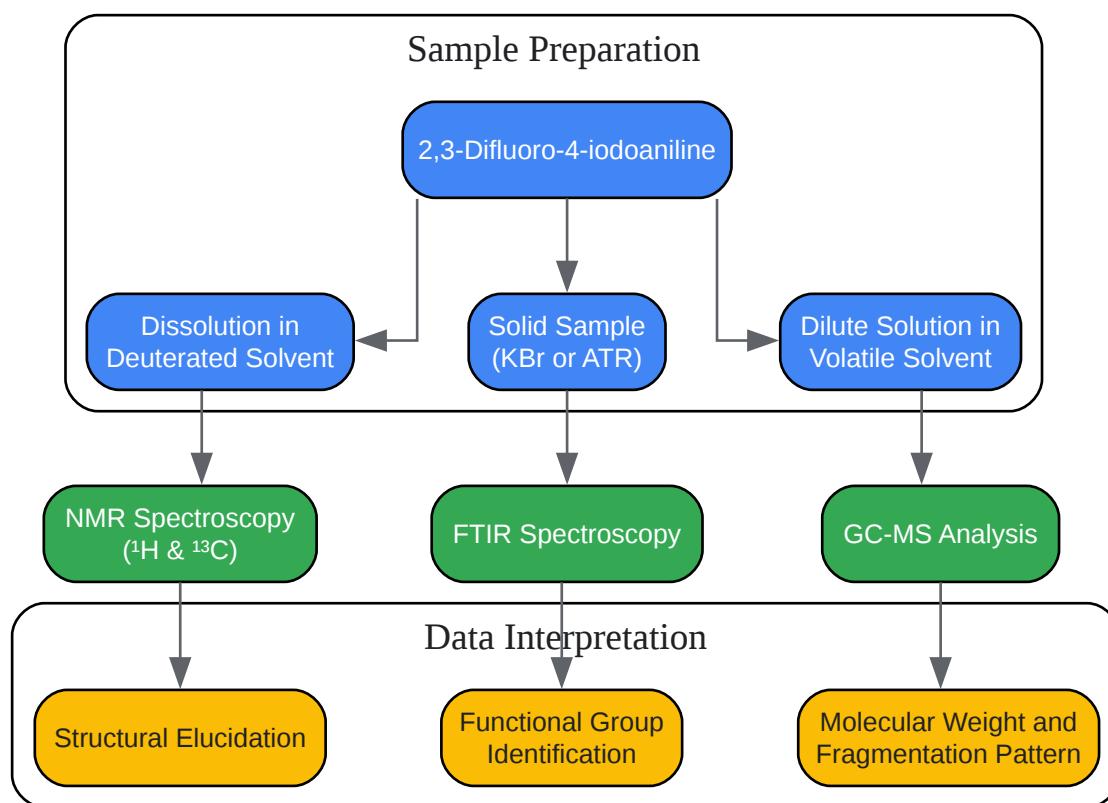
Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]
- GC Conditions:
 - Injector Temperature: 250°C.[2]
 - Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[2]

- Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

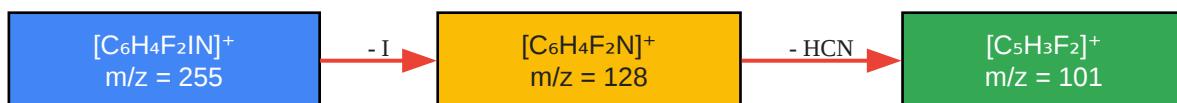
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3-difluoro-4-iodoaniline** and the general fragmentation pathway expected in mass spectrometry.



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Logical workflow for spectroscopic analysis.



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Predicted fragmentation pathway in EI-MS.

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References

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